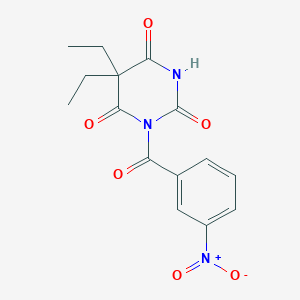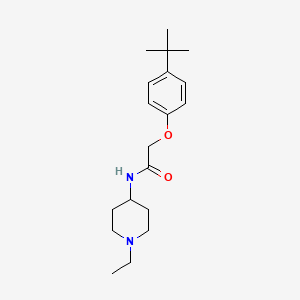![molecular formula C16H24N2O2 B4959708 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine](/img/structure/B4959708.png)
1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine is not fully understood. However, it has been suggested that 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine acts as a modulator of the serotonergic and dopaminergic systems in the brain. 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has been shown to have several biochemical and physiological effects. In animal studies, 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has also been shown to increase the levels of cAMP, which is involved in various cellular processes such as gene expression and cell signaling.
実験室実験の利点と制限
1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has also been shown to have low toxicity in animal studies. However, 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine also has limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the study of 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine. One direction is to further investigate its mechanism of action and its effects on various neurotransmitter systems in the brain. Another direction is to study its potential therapeutic applications in other fields such as cardiology and gastroenterology. Additionally, the development of new analogs of 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine may lead to compounds with improved pharmacological properties.
合成法
The synthesis of 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine involves the reaction between 4-ethoxyphenylacetic acid and 1-(4-chloroethyl)-4-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine as a white solid with a high yield. The purity of 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine can be enhanced through recrystallization.
科学的研究の応用
1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has been shown to exhibit anti-anxiety and anti-depressant effects in animal models. In neurology, 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease. In oncology, 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has been shown to have anti-tumor activity in vitro and in vivo.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-1-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-17-9-11-18(12-10-17)16(19)13-14-5-7-15(8-6-14)20-4-2/h5-8H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECOWGNYNZTKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-1-(4-ethylpiperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-yl)-5-isonicotinoyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4959627.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4959630.png)
![4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol](/img/structure/B4959638.png)


![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4959645.png)
![ethyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4959663.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4959666.png)
![7-(3-chloro-4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4959669.png)


![N-(4-chlorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4959703.png)

![methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4959717.png)